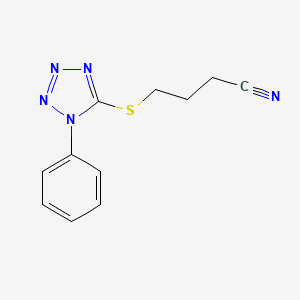
4-((1-Phenyl-1h-tetrazol-5-yl)thio)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile is an organic compound that features a tetrazole ring, a phenyl group, and a butanenitrile moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the tetrazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile typically involves the cycloaddition reaction of nitriles and azides to form the tetrazole ring . One common method is the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . The use of non-toxic reagents and easy extraction methods are preferred to ensure high yields and cost-effectiveness. The scalability of these methods makes them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile undergoes various chemical reactions, including:
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dimethylformamide, acetonitrile.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of the nitrile group.
Substituted Tetrazoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and mechanical properties.
Mécanisme D'action
The mechanism of action of 4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding and π-π interactions . These interactions are crucial for its biological activity, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the butanenitrile moiety.
5-Phenyl-1H-tetrazole: Similar structure but without the sulfanyl and butanenitrile groups.
1-Phenyl-1H-tetrazole-5-thione: Contains a thione group instead of a sulfanyl group.
Uniqueness
4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile is unique due to the combination of the tetrazole ring, phenyl group, and butanenitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C11H11N5S |
|---|---|
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
4-(1-phenyltetrazol-5-yl)sulfanylbutanenitrile |
InChI |
InChI=1S/C11H11N5S/c12-8-4-5-9-17-11-13-14-15-16(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
Clé InChI |
MZTWOESCUJLVBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14948299.png)
![3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B14948301.png)
![1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
![2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14948310.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B14948331.png)

![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14948341.png)
![3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B14948346.png)
![ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948350.png)
![4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B14948364.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948377.png)
